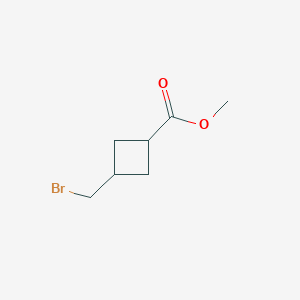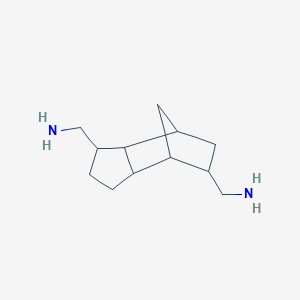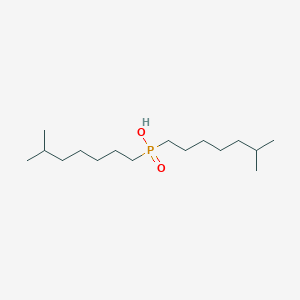
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Descripción general
Descripción
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid, commonly known as L-DOPA, is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA has been widely studied and used in the field of neuroscience due to its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
L-DOPA works by increasing the levels of dopamine in the brain, which can help improve motor function in individuals with Parkinson's disease. Dopamine is a neurotransmitter that plays a crucial role in regulating movement, mood, and motivation. L-DOPA is able to cross the blood-brain barrier and is converted into dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase.
Biochemical and Physiological Effects:
L-DOPA has been shown to have a number of biochemical and physiological effects, including the stimulation of dopamine synthesis and release, the enhancement of dopaminergic neurotransmission, and the modulation of glutamatergic and GABAergic neurotransmission. L-DOPA has also been shown to have antioxidant properties and may help protect dopaminergic neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-DOPA in lab experiments is its ability to increase dopamine levels in the brain, which can help researchers study the role of dopamine in various physiological and behavioral processes. However, L-DOPA has a short half-life and can be rapidly metabolized in the body, which can make it difficult to maintain stable levels of dopamine over time. Additionally, L-DOPA can have side effects such as dyskinesias, hallucinations, and nausea, which can affect the validity of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on L-DOPA, including the development of new methods for synthesizing L-DOPA, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, researchers may continue to study the biochemical and physiological effects of L-DOPA in order to better understand its mechanisms of action and potential side effects.
Aplicaciones Científicas De Investigación
L-DOPA has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. L-DOPA is converted into dopamine in the brain, which can help alleviate the motor symptoms associated with Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXVSTVIOUDIU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568038 | |
| Record name | 3,5-Dihydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
CAS RN |
194160-48-0 | |
| Record name | 3,5-Dihydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















